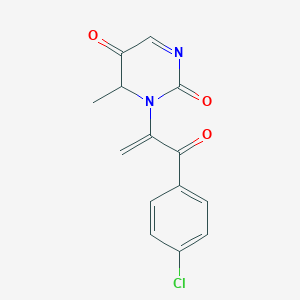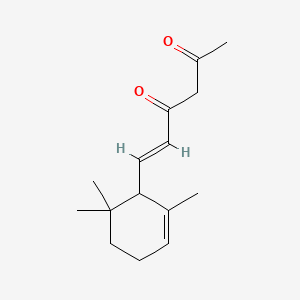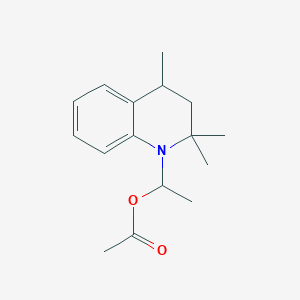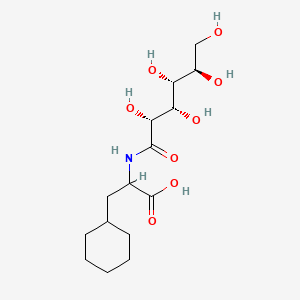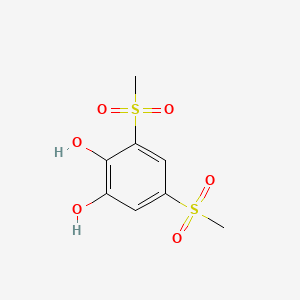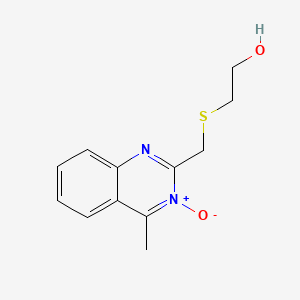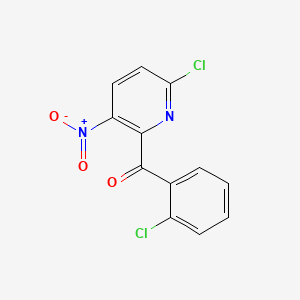
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is an organic compound with the molecular formula C12H6Cl2N2O3 It is characterized by the presence of both pyridyl and chlorophenyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone typically involves the reaction of 6-chloro-3-nitro-2-pyridine with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to (6-chloro-3-amino-2-pyridyl) (2-chlorophenyl) ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
- (6-Chloro-3-nitro-2-pyridyl) (2-fluorophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-bromophenyl) ketone
- (6-Chloro-3-nitro-2-pyridyl) (2-iodophenyl) ketone
Uniqueness
(6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
51386-59-5 |
|---|---|
分子式 |
C12H6Cl2N2O3 |
分子量 |
297.09 g/mol |
IUPAC 名称 |
(6-chloro-3-nitropyridin-2-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-8-4-2-1-3-7(8)12(17)11-9(16(18)19)5-6-10(14)15-11/h1-6H |
InChI 键 |
BWMAKFKFMNSLGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



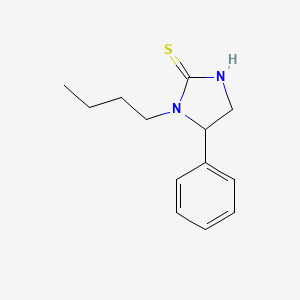
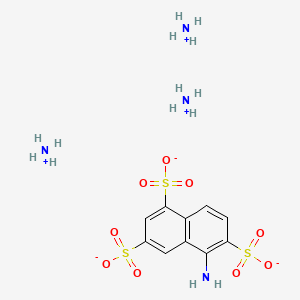

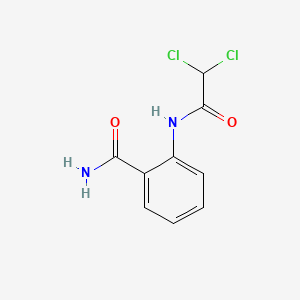
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
